

A Comparative Biophysical Analysis of Cholesteryl Sulfate and Cholesterol in Model Membranes

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Compound of Interest

Compound Name: *Cholesteryl sulfate sodium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biophysical effects of cholesteryl sulfate (CS) and its precursor, cholesterol, on model lipid membranes.

Understanding the distinct roles of these sterols is crucial for research in areas such as skin barrier function, cell signaling, and the development of liposomal drug delivery systems. This document summarizes key experimental findings on their impact on membrane fluidity, lipid packing, phase behavior, and permeability, supported by detailed experimental protocols and visualizations.

At a Glance: Key Biophysical Differences

Biophysical Property	Cholestryl Sulfate (CS)	Cholesterol	Key Findings
Membrane Fluidity	Generally increases fluidity, particularly in the sterol fraction of complex mixtures. [1] [2]	Generally decreases fluidity by ordering acyl chains. [3] [4]	In stratum corneum models, a higher CS/Cholesterol ratio leads to a more fluid sterol fraction. [1] [2] In some systems, CS can decrease fluidity at higher concentrations. [5] [6] [7] [8]
Lipid Packing & Ordering	Decreases lipid packing density. [9] Can have an overall ordering effect on membrane organization that is dependent on lipid composition. [5] [6] [7] [8]	Increases membrane packing and ordering of phospholipid acyl chains. [3] [4]	The bulky, charged sulfate group of CS introduces packing defects. [1] 30 mol% CS orders DMPC membranes at high temperatures similarly to 15 mol% cholesterol but is more disordering at low temperatures. [10]
Membrane Hydration	Significantly increases membrane hydration.	Lower impact on membrane hydration compared to CS.	In DMPC membranes, CS can induce the trapping of approximately 30 wt% additional water and binds about 12 more water molecules at the interface than cholesterol. [10]
Phase Behavior	Decreases the main phase transition temperature (Tm) of	Broadens the main phase transition of phospholipids and can	In DPPC, 18:0,18:1 PC, and 18:0,22:6 PC bilayers, CS causes a

	phospholipids more significantly than cholesterol.[8][9] Can induce lateral phase separation in mixed phospholipid bilayers. [9]	induce the formation of a liquid-ordered (lo) phase.[4][11]	greater decrease in Tm and broadens the transition more than cholesterol.[9]
Membrane Permeability	Increases the permeability of model membranes.[1][2][9]	Generally decreases membrane permeability to small molecules.[4]	The fluidizing effect of CS on the sterol fraction of stratum corneum lipid models leads to higher permeability.[1][2]
Membrane Structure	Extends the lamellar phase domain to higher water contents, leading to a larger lamellar repeat distance.[10]	Results in a smaller lamellar repeat distance at maximal hydration compared to CS-containing membranes.[10]	The lamellar repeat distance in DMPC membranes at maximal hydration is $147 \pm 4 \text{ \AA}$ with CS versus $64 \pm 2 \text{ \AA}$ with cholesterol.[10]

Experimental Data Summary

Differential Scanning Calorimetry (DSC)

DSC is utilized to measure the thermotropic phase behavior of lipid membranes. The main phase transition temperature (Tm) from the gel to the liquid-crystalline phase is a key indicator of membrane fluidity and stability.

Lipid System	Sterol (mol%)	Main Phase		Reference
		Transition Temperature	Effect on Tm (Tm) (°C)	
DPPC	0	41.5	-	[9]
Cholesterol (10)	Broadened transition	Broadening	[9]	
CS (10)	Broadened transition	Broadening	[9]	
18:0,18:1 PC	0	6.5	-	[9]
Cholesterol (10)	~6.0	Slight Decrease	[9]	
CS (10)	~4.5	Significant Decrease	[9]	
18:0,22:6 PC	0	2.5	-	[9]
Cholesterol (10)	~1.5	Slight Decrease	[9]	
CS (10)	~-1.0	Significant Decrease	[9]	

Note: Specific Tm values are often presented graphically in the literature; the table reflects the reported trends and approximate values.

X-Ray Diffraction

X-ray diffraction provides information on the structural organization of lipid bilayers, including the lamellar repeat distance (d-spacing), which is the thickness of the lipid bilayer plus the water layer.

Lipid System	Sterol (30 mol%)	Lamellar Repeat Distance (Å) at Maximal Hydration	Reference
DMPC	Cholesterol	64 ± 2	[10]
DMPC	Cholesteryl Sulfate	147 ± 4	[10]

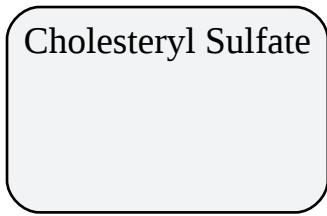
²H Solid-State NMR Spectroscopy

²H NMR spectroscopy on specifically deuterated lipids provides insights into the order and dynamics of the lipid acyl chains.

Lipid System	Sterol Composition	Observation	Reference
Stratum Corneum Model	High Cholesterol	Rigid acyl chains, phase-separated cholesterol.	[1]
50:50 CS/Cholesterol		Acyl chains remain rigid, but sterols are fluidized; cholesterol phase separation disappears.	[1]

Visualizations

Molecular Structures



Cholesteryl Sulfate

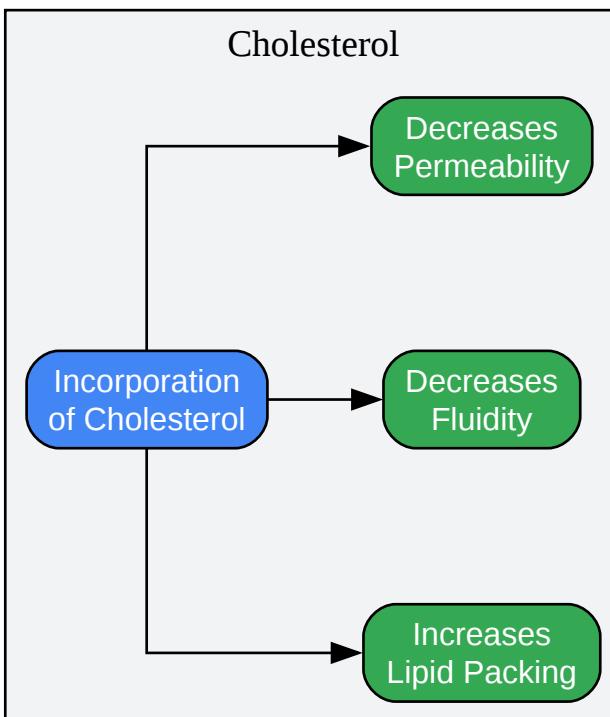
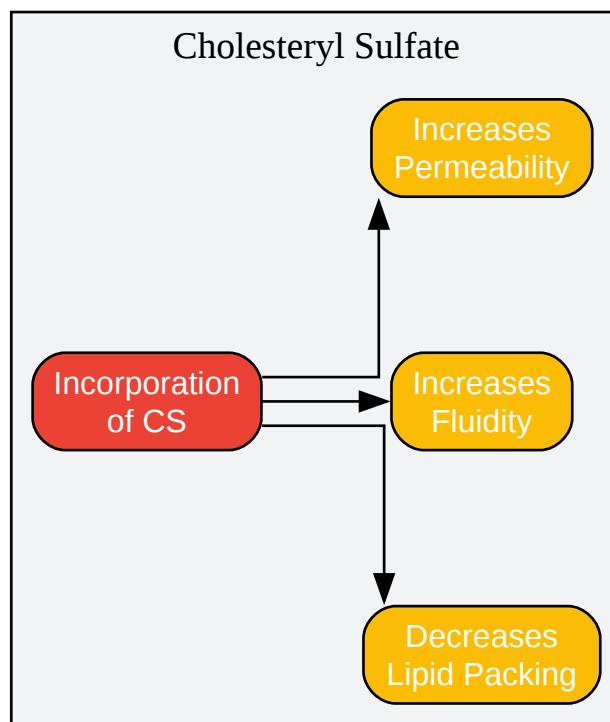


Cholesterol

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Caption: Molecular structures of Cholesterol and Cholesteryl Sulfate.

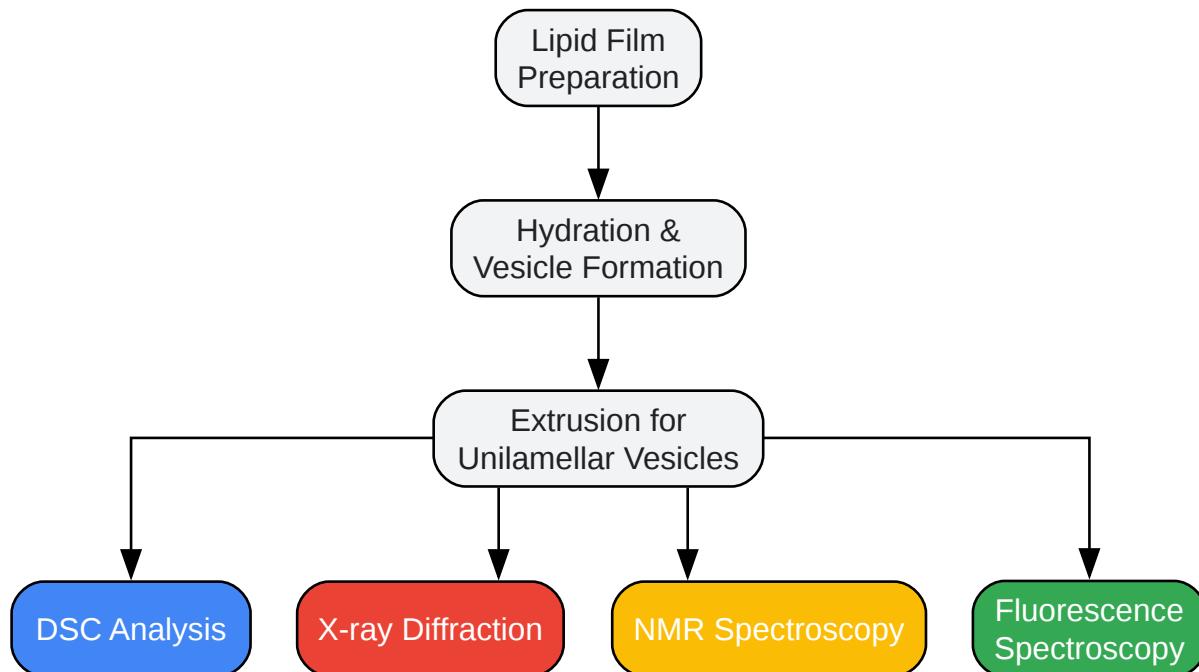
Comparative Effects on a Model Membrane



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Caption: Opposing effects of Cholesterol and CS on membrane properties.

General Experimental Workflow for Vesicle Characterization



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